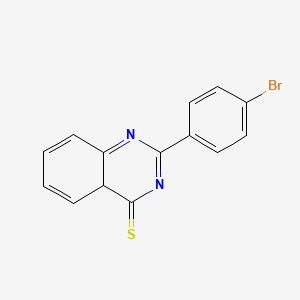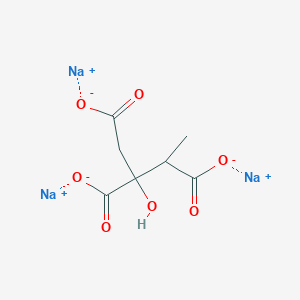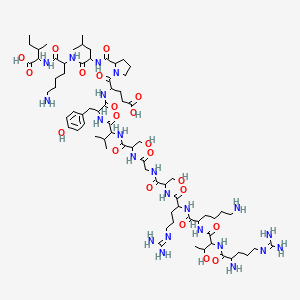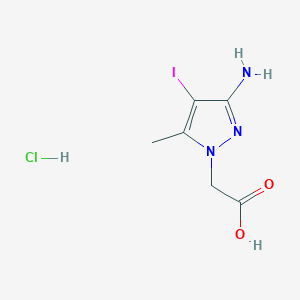![molecular formula C10H12N5Na3O10P2 B12349106 trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12349106.png)
trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with the molecular formula C10H12N5Na3O10P2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate typically involves the phosphorylation of nucleosides. The reaction conditions often require the presence of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in an anhydrous solvent like pyridine or dimethylformamide (DMF). The reaction is usually carried out under controlled temperature conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization, filtration, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction could lead to dephosphorylated nucleosides .
Wissenschaftliche Forschungsanwendungen
Trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing biochemical pathways such as nucleotide synthesis and energy metabolism. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- Monosodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Uniqueness
Trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate is unique due to its specific sodium ion coordination, which can influence its solubility, stability, and reactivity compared to its disodium and monosodium counterparts .
Eigenschaften
Molekularformel |
C10H12N5Na3O10P2 |
|---|---|
Molekulargewicht |
493.15 g/mol |
IUPAC-Name |
trisodium;[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-7,16H,1-2H2,(H,21,22)(H2,11,14,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,5+,6+,7?;;;/m0.../s1 |
InChI-Schlüssel |
CARVEQZVVBNHCO-STHMRUMGSA-K |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)


![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)
![Quinoxalino[2,3-b]phenazine](/img/structure/B12349049.png)



![N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide](/img/structure/B12349060.png)



![1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine](/img/structure/B12349070.png)
